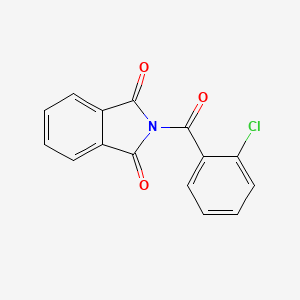![molecular formula C24H40N2O3 B14313744 Carbamic acid, [3-(decyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester CAS No. 108735-85-9](/img/structure/B14313744.png)
Carbamic acid, [3-(decyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, [3-(decyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester is a complex organic compound with the molecular formula C24H41N2O3. This compound is characterized by the presence of a carbamate group, a decyloxyphenyl group, and a piperidinyl ethyl ester group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [3-(decyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester typically involves the reaction of 3-(decyloxy)phenyl isocyanate with 2-(1-piperidinyl)ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, [3-(decyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates or esters.
Aplicaciones Científicas De Investigación
Carbamic acid, [3-(decyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, [3-(decyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, phenyl ester
- Carbamic acid, (3-chlorophenyl)-, ethyl ester
- Carbamic acid, phenyl-, 1-methylethyl ester
Uniqueness
Carbamic acid, [3-(decyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester is unique due to the presence of the decyloxyphenyl group, which imparts specific chemical and biological properties. This distinguishes it from other carbamate esters, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
108735-85-9 |
|---|---|
Fórmula molecular |
C24H40N2O3 |
Peso molecular |
404.6 g/mol |
Nombre IUPAC |
2-piperidin-1-ylethyl N-(3-decoxyphenyl)carbamate |
InChI |
InChI=1S/C24H40N2O3/c1-2-3-4-5-6-7-8-12-19-28-23-15-13-14-22(21-23)25-24(27)29-20-18-26-16-10-9-11-17-26/h13-15,21H,2-12,16-20H2,1H3,(H,25,27) |
Clave InChI |
ZESDNDAOGPKHIA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=CC=CC(=C1)NC(=O)OCCN2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Diazonio-1-[(2-hydroxyethyl)(methyl)amino]ethen-1-olate](/img/structure/B14313679.png)
![6-Methylidenebicyclo[3.1.0]hex-2-ene](/img/structure/B14313691.png)
![(E)-1-[4-(Dodecyloxy)phenyl]-2-(4-methylphenyl)diazene](/img/structure/B14313695.png)

![4-[(4-Phenoxyphenyl)methyl]phenol](/img/structure/B14313712.png)




![1,1'-[1-(4-Methylphenyl)but-1-ene-1,2-diyl]dibenzene](/img/structure/B14313738.png)

![Phenol, 3-[(3-methylbutyl)amino]-](/img/structure/B14313746.png)

